Basicity Tuning by 7-Chloro Substitution: pKa Shift Relative to the Parent 2-Methyl-THQ
The electron-withdrawing 7-chloro substituent markedly shifts the pKa of the secondary amine relative to the unsubstituted parent. 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline exhibits a predicted pKa of 8.03 , whereas the corresponding unsubstituted 2-methyl-1,2,3,4-tetrahydroquinoline has a predicted pKa of approximately 5.92 [1]. This ~2.1 log unit shift in basicity alters the ratio of protonated to neutral species at physiological pH 7.4 by over 100-fold, directly impacting solubility, membrane permeability, and target engagement in biological assays.
| Evidence Dimension | Predicted pKa of the secondary amine |
|---|---|
| Target Compound Data | pKa = 8.03 (predicted) |
| Comparator Or Baseline | 2-Methyl-1,2,3,4-tetrahydroquinoline (CAS 1780-19-4): pKa ~5.92 (predicted) |
| Quantified Difference | ΔpKa ≈ +2.1 log units (8.03 vs. 5.92) |
| Conditions | Predicted by computational methods; not experimentally determined. |
Why This Matters
A >100-fold difference in the neutral:protonated ratio at pH 7.4 determines whether the compound behaves as a free base or salt in cellular assays, directly influencing bioassay reproducibility and SAR interpretation.
- [1] Scent.vn. 1,2,3,4-Tetrahydroquinaldine (2-methyl-1,2,3,4-tetrahydroquinoline) predicted pKa: 5.92. View Source
